5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid
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Overview
Description
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid is a complex organic compound that features a combination of fluorenyl, piperidinyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using the Fmoc group, which is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base.
Piperidine Derivatization: The piperidine ring is functionalized to introduce the desired substituents.
Triazole Formation: The triazole ring is formed through a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl (methyl)amino]cyclobutane-1-carboxylic acid
Uniqueness
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a versatile moiety that can participate in various chemical reactions and interactions.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C24H24N4O4/c1-27-22(21(23(29)30)25-26-27)15-10-12-28(13-11-15)24(31)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,29,30) |
InChI Key |
IKZVEOKUDMFZCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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